molecular formula C17H18N2O5 B2473163 3-[(3,5-Dimethylpiperidyl)carbonyl]-6-nitrochromen-2-one CAS No. 831208-57-2

3-[(3,5-Dimethylpiperidyl)carbonyl]-6-nitrochromen-2-one

Cat. No. B2473163
CAS RN: 831208-57-2
M. Wt: 330.34
InChI Key: DMHYHMHYHDBQLI-UHFFFAOYSA-N
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Description

The compound “3-[(3,5-Dimethylpiperidyl)carbonyl]-6-nitrochromen-2-one” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The compound also features a carbonyl group (C=O), which is a key functional group in organic chemistry . The presence of a nitro group (-NO2) and a chromen-2-one moiety suggests that this compound might exhibit interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a chromen-2-one moiety, a nitro group, and a 3,5-dimethylpiperidyl group linked via a carbonyl group. Detailed structural analysis would require experimental techniques such as NMR, X-ray crystallography, or computational methods .


Chemical Reactions Analysis

The carbonyl group is a site of high reactivity, and can undergo various reactions such as nucleophilic addition . The nitro group can participate in redox reactions, and the piperidine ring can undergo substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and functional groups (like the carbonyl, nitro group, and piperidine ring) would influence properties like solubility, melting/boiling points, and reactivity .

Scientific Research Applications

Chemical Derivatives and Spectroscopy

  • Derivatives of dimethylpiperidone have been prepared, and their infrared (IR) spectra studied, highlighting the potential for chemical modification and spectroscopic analysis in research applications (Prostakov et al., 1968).

Reaction Mechanisms and Kinetics

  • The quantitative study of the reaction of tetramethyl-4-oxopiperidine with secondary amines has been explored, indicating the importance of understanding reaction mechanisms and kinetics for chemical synthesis and modification (Malievskii et al., 1988).

Conformational Energy and Interaction

  • Research on the conformational energy and axial-axial interaction in dimethylpiperidine derivatives provides insights into molecular structure and potential applications in materials science and molecular engineering (Chow et al., 1968).

Spin-Labelling and Molecular Structures

  • The preparation and application of dibromo-tetramethylpiperidin as a spin-labelling reagent demonstrate its use in biochemistry and biophysics for studying molecular dynamics and structures (Alcock et al., 1977).

Pharmacological Activity and Crystal Structures

  • Studies on dimethyl-dicarbomethoxy-phenyl-dihydropyridine derivatives, including nitro-phenyl versions, have explored their molecular structures and pharmacological activities, suggesting potential applications in drug design and discovery (Fossheim et al., 1982).

Modification of Carbon Nanotubes

  • Research on modifying carbon nanotubes with nitro/amino groups indicates the potential of the compound's functionalities for applications in nanotechnology and materials science (Wang et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, care should be taken when handling any compound with a nitro group, as these can sometimes be explosive. Additionally, many organic compounds pose risks related to flammability, toxicity, and environmental impact .

Future Directions

Future research could involve exploring the synthesis, characterization, and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, or studying its reactivity to develop new reactions .

properties

IUPAC Name

3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-10-5-11(2)9-18(8-10)16(20)14-7-12-6-13(19(22)23)3-4-15(12)24-17(14)21/h3-4,6-7,10-11H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHYHMHYHDBQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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